3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole
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Overview
Description
3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrolidine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which is then cyclized with pyrrolidine and triethyl orthoformate to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles or phenyl derivatives.
Scientific Research Applications
3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-pyrrolidin-2-yl-[1,2,4]oxadiazole
- 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine
Uniqueness
3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole is unique due to its specific combination of a triazole ring with a pyrrolidine ring and a phenyl group. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
Molecular Formula |
C12H14N4 |
---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
3-phenyl-5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H14N4/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2,(H,14,15,16)/t10-/m0/s1 |
InChI Key |
QCEJBMDFLLICFF-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC(=NN2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC1)C2=NC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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